Sandoz 205-501
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102189-05-9 |
|---|---|
Molecular Formula |
C20H33N3O3S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
3-(diethylsulfamoylamino)-7-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline |
InChI |
InChI=1S/C20H33N3O3S/c1-4-9-22-14-18(21-27(25,26)23(5-2)6-3)11-17-10-16-12-19(24)8-7-15(16)13-20(17)22/h7-8,12,17-18,20-21,24H,4-6,9-11,13-14H2,1-3H3 |
InChI Key |
VIMXXZVQGKQDMY-UHFFFAOYSA-N |
SMILES |
CCCN1CC(CC2C1CC3=C(C2)C=C(C=C3)O)NS(=O)(=O)N(CC)CC |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C=C(C=C3)O)NS(=O)(=O)N(CC)CC |
Synonyms |
N,N-diethyl-N'-(1,2,3,4,4a,5,10, 10a-octahydro-7-hydroxyl-1-propyl-3-benzo(g)quinoinyl)sulfamide Sandoz 205-501 Sandoz 205-501, (3S-(3alpha,4aalpha,10abeta))-isomer, 3H-labeled Sandoz-205-501 SDZ 205-501 SDZ-205-501 |
Origin of Product |
United States |
Historical Overview of Sandoz 205 501 Discovery and Early Research Directions
The development of Sandoz 205-501 originates from the broader efforts within pharmaceutical research to create compounds with high selectivity for specific neurotransmitter receptors. Sandoz, which later merged to form Novartis, has a long-standing history of pioneering scientific breakthroughs. sandoz.comsec.gov Early research on this compound focused on its interaction with dopamine (B1211576) receptors. colab.wsjneurosci.org
Initial studies identified this compound as a potent and selective agonist for the D2 subtype of dopamine receptors. colab.wsjneurosci.org This selectivity was a significant step forward, as it allowed researchers to more precisely probe the functions of D2 receptors without the confounding effects of activating other dopamine receptor subtypes, such as the D1 receptor. colab.ws The tritiated form of the compound, [3H]205-501, became a valuable radioligand for in vitro and in vivo binding assays, enabling the characterization and quantification of D2 receptors in various brain regions. scite.ainih.govcolab.wsjneurosci.org Early research directions were therefore heavily centered on using this compound to map the distribution of D2 receptors and to understand their role in mediating the effects of dopamine in the brain. nih.govjneurosci.org
Positioning Sandoz 205 501 Within Modern Pharmaceutical Research Paradigms
In the landscape of modern pharmaceutical research, Sandoz 205-501 continues to be relevant primarily as a specialized research tool rather than a therapeutic agent. Its high selectivity for the D2 receptor makes it an invaluable ligand in preclinical studies aimed at understanding the pathophysiology of disorders involving the dopaminergic system. nih.govcolab.ws The compound is frequently used in competitive binding assays to determine the affinity and selectivity of new, experimental drugs for the D2 receptor. guidetopharmacology.orgbindingdb.orgbindingdb.org
The current research paradigm emphasizes a deep understanding of the molecular and cellular mechanisms underlying disease. In this context, this compound is employed to investigate the intricate signaling pathways associated with D2 receptor activation. researchgate.net For instance, it has been used to study the synaptic concentration of dopamine (B1211576) and the kinetic properties of dopamine receptors. scite.ainih.gov This type of research is crucial for developing novel therapeutic strategies for a range of neurological and psychiatric conditions.
Contemporary Research Questions and Unexplored Avenues for Sandoz 205 501
Elucidation of this compound's Molecular Structure and its Implications for Biological Interaction
Structural Classification: Sulfamide (B24259) Class and Benzo(g)quinoinyl Moiety
This compound, with the chemical name N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-7-hydroxyl-1-propyl-3-benzo(g)quinoinyl)sulfamide, is a complex organic molecule. ontosight.ai Its structure is characterized by two primary features: its classification within the sulfamide class of compounds and the presence of a benzo(g)quinoinyl moiety. ontosight.ai The sulfamide group (-NHSO2NH-) is a key functional group, and the benzo(g)quinoline forms a polycyclic aromatic ring system. ontosight.ai This intricate architecture places this compound in a unique chemical space, suggesting potential for specific interactions with biological macromolecules. ontosight.ai
Dopamine Receptor System Engagement by this compound
This compound as a Selective Dopamine D1 Receptor Agonist
Initial research has characterized this compound as a member of a novel family of potent and long-lasting dopamine agonists. jneurosci.org However, there appears to be conflicting information in the scientific literature regarding its precise selectivity for dopamine receptor subtypes. Some studies describe it as a selective D1 agonist, while others identify it as a selective D2 agonist.
One line of research suggests that this compound and its analogs are selective D1 agonists. jneurosci.org This is supported by research indicating that compounds with a hydroxyl group at the 7-position of the benzo[g]quinoline structure tend to be D1 agonists. utoronto.ca
Conversely, other studies have utilized radiolabeled this compound ([3H]205-501) and concluded that it is a selective ligand for D2 receptors. nih.govcolab.ws These studies found a strong correlation between the binding affinities of various dopaminergic agonists at the [3H]205-501 binding site and their potency in D2-mediated functional assays, such as the inhibition of acetylcholine (B1216132) release. nih.govcolab.ws There was no such correlation with D1-mediated adenylate cyclase stimulation. nih.govcolab.ws Another compound, SDZ GLC-756, was found to be equipotent in displacing both the D1 antagonist [3H]SCH23390 and [3H]205-501 from their respective binding sites, suggesting the latter labels D2 receptors. nih.gov
This discrepancy highlights the complexity of dopamine receptor pharmacology and the need for further research to definitively clarify the receptor selectivity profile of this compound.
This compound is structurally related to both dopaminomimetic ergolines and apomorphine. jneurosci.org These compounds share a common pharmacophore that allows them to interact with dopamine receptors. However, this compound was developed as part of a new family of dopamine agonists intended to have greater receptor specificity than apomorphine. jneurosci.org Apomorphine is a non-selective dopamine agonist that interacts with both D1 and D2 receptor families. In contrast, compounds like this compound were designed to be more selective agonists. jneurosci.org Like the ergolines, this compound is characterized as a potent and long-lasting agonist. jneurosci.org
As discussed, the precise dopamine receptor subtype specificity of this compound is a subject of some debate in the literature.
Studies using [3H]205-501 as a radioligand have strongly indicated its selectivity for the D2 receptor. nih.govcolab.ws Competition binding assays showed that the affinity of various dopamine agonists for the [3H]205-501 binding site correlated well with their potency at D2 receptors, but not D1 receptors. nih.govcolab.ws For example, the potency of agonists in inhibiting acetylcholine release (a D2-mediated effect) was consistent with their binding affinity to the site labeled by [3H]205-501. nih.gov
In contrast, some reports classify this compound as a selective D1 agonist, exceeding the receptor specificity of apomorphine. jneurosci.org There is also mention of the D3 receptor in the context of dopamine receptor research, with studies noting its preferential expression in the limbic system and its interaction with various intracellular proteins. researchgate.net However, direct studies assessing the binding affinity of this compound for the D3 receptor specifically are not detailed in the provided search results.
The table below summarizes the reported receptor interactions for this compound and related compounds.
| Compound | Reported Primary Target(s) | Agonist/Antagonist Activity |
| This compound | D1 Receptor jneurosci.org / D2 Receptor nih.govcolab.ws | Agonist jneurosci.orgnih.govcolab.ws |
| Apomorphine | D1 and D2 Receptors | Non-selective Agonist |
| SCH 23390 | D1 and D5 Receptors | Antagonist |
| SDZ GLC-756 | D1 and D2 Receptors nih.gov | D1 Antagonist / D2 Agonist nih.gov |
Investigation of Ligand Binding Characteristics and Receptor States (e.g., Guanine (B1146940) Nucleotide Insensitivity)
This compound is characterized as a potent and selective dopamine D2 receptor agonist. jneurosci.orgcolab.ws Research has identified it as a non-catechol dopaminergic agonist that demonstrates high affinity for D2 receptors, with a dissociation constant (KD) of approximately 1 nM. colab.ws Its binding affinity for D2 receptors has been reported in the 10⁻⁸ M range. nih.gov The tritiated version of its analog, ³H-205-502, has been instrumental in characterizing these binding properties in vitro. jneurosci.org
A significant characteristic of the binding of the this compound family of agonists is its insensitivity to guanine nucleotides. jneurosci.org Studies using the analog ³H-205-502 demonstrated that its binding to rat brain sections was not affected by coincubation with 1 mM GppNHp, a non-hydrolyzable GTP analog. jneurosci.org This is a noteworthy finding because the binding of many agonists to G-protein coupled receptors is typically reduced by guanine nucleotides, which facilitate the uncoupling of the receptor from its associated G-protein. jneurosci.org The insensitivity of this ligand to guanine nucleotides, coupled with its high affinity and D2 selectivity, has led to the suggestion that dopamine D2 receptors may exist in different functional states across various brain regions. jneurosci.org The pKi values derived from competition studies with [³H]205-501 correlate well with potencies in functional assays controlled by D2 receptors, such as inhibiting acetylcholine release, but not with D1 receptor-mediated processes like adenylate cyclase stimulation. colab.ws
Anatomical Distribution of this compound Binding Sites in Neural Tissues
The anatomical localization of binding sites for this compound has been mapped through autoradiographic techniques, primarily using its tritiated 6-hydroxy analog, ³H-205-502, which selectively labels D2 receptors. jneurosci.org These studies have revealed a distinct and heterogeneous distribution pattern of D2 receptors in the rat brain. jneurosci.org
Autoradiographic studies have identified the highest densities of ³H-205-502 binding sites within the basal ganglia and associated structures. jneurosci.org The caudate-putamen exhibited the most intense labeling, although this was distributed heterogeneously, with higher densities in the ventrolateral and lateral areas compared to medial regions. jneurosci.org
High concentrations of binding sites were also observed in the following regions:
Olfactory Bulb: Specifically in the glomerular layer. jneurosci.org
Nucleus Accumbens: Showed high densities of D2 sites. jneurosci.org
Olfactory Tubercle: Rich in receptor sites. jneurosci.org
Lateral Septum: Contained significant numbers of D2 receptors. jneurosci.org
Islands of Calleja: Were also very rich in receptor sites. jneurosci.org
Substantia Nigra: High densities were concentrated in the pars compacta, while the pars reticulata showed only low levels of binding. jneurosci.org
Ventral Tegmental Area: Showed high densities of binding sites. jneurosci.org
Table 1: Relative Density of this compound Analog (³H-205-502) Binding Sites in Rat Brain Regions This table is a qualitative representation based on described findings. Quantitative data expressed in fmol/mg protein is available in the source literature. jneurosci.org
| Brain Region | Reported Binding Density |
| Caudate-Putamen | Very High |
| Olfactory Bulb (Glomerular Layer) | High |
| Nucleus Accumbens | High |
| Olfactory Tubercle | High |
| Islands of Calleja | High |
| Substantia Nigra (Pars Compacta) | High |
| Ventral Tegmental Area | High |
| Lateral Septum | High |
| Globus Pallidus | Low |
| Substantia Nigra (Pars Reticulata) | Low |
The distribution pattern of this compound analog binding sites shows a strong correlation with well-established dopamine-innervated pathways in the brain. jneurosci.org The high density of receptors in the caudate-putamen and the substantia nigra pars compacta corresponds directly to the key structures of the nigrostriatal dopamine pathway , which is crucial for motor control. jneurosci.org
Similarly, the high concentration of binding sites in the nucleus accumbens and the ventral tegmental area aligns with the core components of the mesolimbic dopamine pathway . jneurosci.org This pathway is fundamental to reward, motivation, and emotion. The presence of dense D2 receptor populations in these specific areas underscores the role of these receptors in modulating dopaminergic neurotransmission within these critical circuits. jneurosci.org The labeling of D2 receptors by ³H-205-502 in these regions confirms its utility in studying the distribution of receptors within the brain's major dopamine systems. jneurosci.org
Design and Synthesis Methodologies for this compound Analogues
The generation of analogues for a lead compound like this compound is a critical step in optimizing its pharmacological profile. This process involves both synthetic modifications and computational design to explore the chemical space around the core scaffold.
Semisynthetic Approaches to Structural Diversification
While specific semisynthetic routes for this compound are not extensively detailed in publicly available literature, the general principles of this approach involve modifying a core scaffold that is often obtained from a natural product or a complex synthetic precursor. For a molecule with the complexity of this compound, which features a benzo(g)quinoline core, semisynthesis would likely focus on functional group manipulation to create a library of derivatives. ontosight.ai Key areas for modification on the this compound structure would include the diethylsulfamide (B1368387) group, the propyl group at the 1-position, and the hydroxyl group at the 7-position. These modifications would aim to probe the effects of sterics, electronics, and hydrogen bonding potential on receptor affinity and selectivity.
Integration of Computational Chemistry and Molecular Modeling in Analog Design
Modern drug discovery heavily relies on computational tools to guide the design of new analogues, a practice that is applicable to the study of this compound. nih.gov Molecular modeling techniques allow researchers to visualize the binding of this compound to its target, the dopamine D2 receptor, and to predict how structural changes might impact this interaction. colab.ws By building a homology model of the D2 receptor with the ligand docked in the binding site, chemists can identify key amino acid residues that interact with the compound. This in silico model can then be used to virtually screen new analogue designs, prioritizing those that are predicted to have improved binding affinity or a more desirable pharmacological profile before they are synthesized. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, this would involve creating a dataset of analogues and their corresponding dopamine D2 receptor binding affinities.
Statistical and Machine Learning Approaches for SAR Prediction
A variety of statistical and machine learning methods can be applied to develop predictive SAR models. mdpi.comuniversiteitleiden.nl Traditional statistical methods like multiple linear regression (MLR) and partial least squares (PLS) can be used to create equations that relate molecular descriptors to activity. More advanced machine learning algorithms, such as support vector machines (SVM) and random forests (RF), are capable of handling complex, non-linear relationships within the data. universiteitleiden.nl These models, once validated, can be used to predict the activity of newly designed analogues of this compound, thereby streamlining the discovery process.
Correlation of Structural Descriptors with Biological Activity Data
The foundation of any QSAR model is the correlation between structural descriptors and biological activity. nih.govnih.gov For the this compound series, descriptors would be calculated for each analogue, quantifying various aspects of their molecular structure. These can be broadly categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., steric parameters, electrostatic fields) descriptors. The biological activity data, such as the IC50 or Ki values for dopamine D2 receptor binding, would then be statistically correlated with these descriptors to build the QSAR model. colab.ws
Below is a hypothetical data table illustrating the types of descriptors and biological data that would be used in a QSAR study of this compound analogues.
| Compound ID | R1 Group | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | D2 Receptor Ki (nM) |
| This compound | -CH2CH2CH3 | 3.5 | 421.6 | 1 | 4 | 1.2 |
| Analogue 1 | -CH3 | 2.8 | 393.5 | 1 | 4 | 5.8 |
| Analogue 2 | -CH2CH2CH2CH3 | 4.0 | 435.6 | 1 | 4 | 0.9 |
| Analogue 3 | -CH2Ph | 4.7 | 469.6 | 1 | 4 | 2.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Utility of In Silico Modeling for Prioritizing Compound Synthesis and Testing
The ultimate goal of in silico modeling in drug discovery is to prioritize the synthesis and testing of compounds that have the highest probability of success. nih.gov For the this compound program, a validated QSAR model would be invaluable. It would allow for the virtual screening of a large library of potential analogues, with only the most promising candidates being selected for chemical synthesis. nih.gov This approach not only saves significant time and resources but also enhances the efficiency of the lead optimization process by focusing on compounds with a higher likelihood of desired biological activity.
Key Structural Modulators of this compound's Biological Activity
The biological activity of compounds like this compound is intricately linked to their three-dimensional structure and chemical properties. Modifications to different parts of the molecule can significantly alter its interaction with biological targets.
Influence of Lipophilicity and Chain Length on Receptor Affinity
The lipophilicity, or fat-solubility, of a molecule and the length of its alkyl chains are critical determinants of its pharmacokinetic and pharmacodynamic properties. While direct studies on this compound are not publicly available, research on related sulfonylamide and quinoline (B57606) derivatives provides valuable insights.
In a series of linezolid (B1675486) analogues, which also feature a complex heterocyclic structure, modifications to the C5-substituents were explored to understand the role of lipophilicity and size. kcl.ac.uk It was observed that increasing the size of aromatic substitutions at this position was detrimental to antibacterial activity, suggesting that steric bulk can negatively impact target binding. kcl.ac.uk Conversely, the introduction of certain aliphatic chains could modulate activity, indicating an optimal range for lipophilicity and chain length to maintain or enhance biological function. kcl.ac.uk For instance, in a study on pyrido[1,2-a]benzimidazole (B3050246) analogues, increasing molecular saturation and incorporating polar groups were strategies employed to improve solubility, a property often inversely related to lipophilicity. These approaches highlight the delicate balance required between lipophilicity for membrane traversal and sufficient polarity for aqueous solubility and target interaction.
| Structural Modification | Observed Effect on Activity/Property | Inference for this compound Analogues |
| Increased size of aromatic substituents | Detrimental to activity in linezolid analogues kcl.ac.uk | Large, bulky additions to the benzo[g]quinoline core may hinder receptor binding. |
| Introduction of specific aliphatic chains | Modulation of antibacterial activity kcl.ac.uk | The propyl group on the benzo[g]quinoline moiety of this compound is likely a key determinant of its affinity and could be a point for optimization. |
| Incorporation of polar/ionizable groups | Improved solubility in pyrido[1,2-a]benzimidazole analogues | Modifications to the sulfonylamide portion to enhance polarity could improve pharmacokinetic properties. |
Significance of Aromatic Functionalities and Heterocyclic Nuclei for Activity
The aromatic and heterocyclic systems within this compound, specifically the benzo[g]quinoline core, are fundamental to its biological activity. Aromatic rings are often involved in crucial binding interactions such as π-π stacking and hydrophobic interactions with the target protein.
Studies on benzo[f]quinoline (B1222042) derivatives have shown that the polycyclic aromatic system is a key feature for their anticancer properties, often acting through DNA intercalation or enzyme inhibition. The presence of a quaternized nitrogen atom and specific substituents on the aromatic rings were found to be favorable for activity. nih.gov For example, in one study, a methyl or phenyl group at the para position of a benzoyl residue significantly influenced anticancer activity. nih.gov
Similarly, the sulfonamide group is a well-established pharmacophore with a wide range of biological activities. mdpi.com The geometry and electronic properties of the sulfonamide moiety allow it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. mdpi.com SAR studies on benzenesulfonamide (B165840) derivatives have shown that substituents on the aromatic ring can significantly modulate their inhibitory activity. mdpi.com For instance, electron-donating groups at the para position were found to be essential for the activity of certain anti-angiogenic sulfonamides. mdpi.com
| Compound Class | Key Structural Feature | Impact on Biological Activity |
| Benzo[f]quinoline Derivatives | Polycyclic aromatic system | Essential for anticancer activity, likely via DNA intercalation or enzyme inhibition. |
| Benzo[f]quinoline Derivatives | Quaternized nitrogen and aromatic substituents | Favorable for anticancer activity, with specific substitutions enhancing potency. nih.gov |
| Benzenesulfonamide Derivatives | Sulfonamide moiety | Acts as a key interaction point (hydrogen bonding) with biological targets. mdpi.com |
| Benzenesulfonamide Derivatives | Substituents on the aromatic ring | Electron-donating groups can be crucial for activity in some contexts. mdpi.com |
Advanced Methodologies for SAR Elucidation
Modern drug discovery relies on sophisticated techniques to unravel the complex relationship between a molecule's structure and its biological function. These methods provide a detailed, atomic-level understanding that can guide the optimization of lead compounds.
Co-crystal Structure Analysis of Ligand-Target Complexes
Co-crystal structure analysis, primarily using X-ray diffraction, is a powerful technique for visualizing the precise three-dimensional arrangement of a ligand bound to its target protein. This method reveals the specific amino acid residues involved in the interaction, the binding conformation of the ligand, and the network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such detailed structural information is invaluable for understanding the basis of molecular recognition and for designing new analogues with improved affinity and selectivity. For example, the crystal structure of tegafur-syringic acid cocrystal helped in understanding its properties. researchgate.net
Matched Molecular Pairs Analysis in Structural Optimization
Matched Molecular Pairs Analysis (MMPA) is a computational technique used to analyze the effects of small, discrete chemical transformations on a compound's properties. researchgate.net It involves identifying pairs of molecules that differ only by a single, well-defined structural change. nih.govresearchgate.net By systematically comparing the biological activity of these pairs, medicinal chemists can quantify the impact of specific structural modifications. semanticscholar.org This data-driven approach helps in identifying "activity cliffs," where a small change leads to a large change in activity, and in making more predictable and effective structural modifications during lead optimization. semanticscholar.org MMPA is particularly useful for understanding how changes in substituents affect properties like potency, selectivity, and metabolic stability. researchgate.net
Mechanism of Action Moa Research for Sandoz 205 501 at Cellular and Systemic Levels
Identification of Primary and Secondary Protein Targets of Sandoz 205-501
The identification of the protein targets for a compound is a critical step in understanding its pharmacological profile. For this compound, a combination of biochemical, genetic, and computational approaches could be employed to determine its primary and secondary targets.
Direct biochemical binding assays have been instrumental in characterizing the primary target of this compound. Studies utilizing its radiolabeled form, [3H]205-501, have demonstrated its high affinity and selectivity as an agonist for dopamine (B1211576) D2 receptors. colab.ws
Competition binding assays have shown that this compound's binding is potently displaced by dopamine D2 agents but not by compounds selective for D1 receptors. jneurosci.org The affinity (Kd) of [3H]205-501 for dopamine D2 receptors is approximately 1 nM. colab.ws This selectivity is a key feature, as D1 and D2 receptors often mediate opposing physiological effects through their coupling to different G proteins; D1 receptors typically couple to Gs to stimulate adenylyl cyclase, while D2 receptors couple to Gi/o to inhibit it. frontiersin.orgceltarys.com
The potency of various dopaminergic agonists in competition assays with [3H]205-501 correlates well with their functional activity at D2 receptors, such as the inhibition of acetylcholine (B1216132) release, but not with their activity at D1 receptors, like the stimulation of adenylyl cyclase. colab.ws This further solidifies the role of the dopamine D2 receptor as the primary molecular target for this compound. While its primary target is well-established, comprehensive screening against a broad panel of other receptors and enzymes to identify potential secondary targets is not extensively documented in publicly available literature. One study noted that the compound (+) S-20499, a 5-HT1A agonist, displayed a 100-fold lower affinity for D2 dopamine receptors, for which this compound was used as a reference compound in binding assays. nih.gov
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Kd) | Assay Type | Reference |
|---|---|---|---|
| Dopamine D2 | ~ 1 nM | Radioligand Binding Assay ([3H]205-501) | colab.ws |
Genetic interaction profiling, a powerful tool for elucidating gene function and drug mechanism of action, has not been specifically reported in the context of this compound in the available scientific literature. This approach systematically assesses how the knockout or knockdown of specific genes modifies the cellular response to a compound. For instance, techniques like CRISPR-based screening (CRISPRi/CRISPR-KO) could be employed to identify genes that, when perturbed, either enhance or suppress the effects of this compound. researchgate.net
Such a screen in a relevant cell line (e.g., neuronal cells expressing dopamine receptors) could potentially uncover secondary targets or essential components of the signaling pathway downstream of D2 receptor activation. A positive genetic interaction, where the loss of a gene enhances the compound's effect, might point to a parallel resistance pathway. Conversely, a negative or synergistic interaction, where gene loss sensitizes cells to the compound, could identify components of the primary target pathway or synthetic lethal partners. While this methodology holds promise for a deeper understanding of this compound's cellular effects, specific studies applying this to the compound are not available.
Computational methods are increasingly used to predict potential drug-target interactions based on the chemical structure of a compound or by analyzing its relationships within biological networks. As with genetic interaction profiling, specific computational studies predicting the targets of this compound are not detailed in the available literature.
However, general computational approaches could be applied. Chemical similarity methods would involve comparing the structure of this compound to databases of compounds with known targets. Similar compounds are often presumed to have similar biological activities. Network-based inference, on the other hand, integrates data from drug-target interactions, protein-protein interactions, and gene expression to predict novel connections. These methods could potentially identify secondary targets for this compound that might have been missed in direct binding assays or that contribute to a more complex pharmacological profile. While these in silico approaches are valuable for generating hypotheses, they require experimental validation.
Genetic Interaction Profiling for Target Identification
Comprehensive Characterization of On-target and Off-target Pharmacological Effects
Research has identified this compound as a dopamine D2 receptor agonist. nih.gov It has been utilized in its radiolabeled form, [3H]205-501, as a specific ligand for studying dopamine D2 receptor binding sites in preclinical research. nih.gov This indicates that the primary on-target pharmacological effect of this compound is the activation of the dopamine D2 receptor.
Phenotypic Screening and Target Deconvolution Strategies
There is no publicly available information on whether this compound has been subjected to phenotypic screening campaigns. Phenotypic screening is a strategy to identify molecules that induce a desired change in a cellular or organismal model, without prior knowledge of the specific drug target. pharmaron.com
Integration with RNAi Perturbation Studies for Mechanistic Clues
No published research could be found that details the use of RNA interference (RNAi) perturbation studies in conjunction with this compound to elucidate its mechanism of action.
Design of High-Throughput Screening Paradigms for this compound Characterization
While high-throughput screening (HTS) is a standard method in drug discovery for rapidly testing large numbers of compounds, bigmoleculewatch.comnuvisan.com there are no specific details in the public domain about the design of HTS paradigms for the characterization of this compound.
Preclinical Research Methodologies and Translational Considerations for Sandoz 205 501
In Vitro Modeling Approaches for Sandoz 205-501 Research
In vitro models are fundamental to the initial stages of drug discovery and development, offering a controlled environment to dissect the molecular interactions of a compound. For this compound, these models are crucial for confirming its intended activity at the dopamine (B1211576) D2 receptor and understanding its downstream cellular effects.
Cell-Based Assays for Receptor Binding and Functional Activity Assessment
Cell-based assays serve as a primary tool for quantifying the interaction of this compound with its target receptor and assessing its functional consequences. These assays typically utilize cell lines engineered to express the dopamine D2 receptor in abundance.
Receptor Binding Assays:
Receptor binding assays are designed to measure the affinity of a ligand for its receptor. chelatec.com For this compound, this involves using a radiolabeled form of the compound, such as [3H]this compound, to compete with a known D2 receptor ligand in cells or membrane preparations expressing the receptor. nih.govcolab.ws The concentration of this compound required to displace 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated, providing a measure of the compound's binding affinity. chelatec.com
Studies have demonstrated that [3H]205-501 is a high-affinity agonist ligand for dopamine D2 receptors, with a dissociation constant (KD) of approximately 1 nM. colab.ws Competitive binding assays have shown that dopaminergic agonists displace [3H]205-501 with potencies that correlate well with their activity at D2 receptors, but not with their potency at D1 receptors, confirming the D2 selectivity of this compound. colab.ws
Functional Activity Assays:
Functional assays are critical for determining whether this compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor. These assays measure a cellular response following receptor activation. uiowa.edu Common functional assays for G-protein coupled receptors like the D2 receptor include:
Second Messenger Assays: Measuring changes in intracellular cyclic AMP (cAMP) levels. D2 receptor activation typically leads to a decrease in cAMP production.
Reporter Gene Assays: Employing a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to D2 receptor signaling pathways. nih.gov Ligand-induced activation of the receptor leads to a measurable change in reporter gene expression. nih.gov
Calcium Mobilization Assays: Assessing changes in intracellular calcium concentrations, which can be a downstream consequence of D2 receptor activation.
For instance, the GeneBLAzer® Validated Assays for Nuclear Receptors provide a reliable method for analyzing the intracellular status of nuclear receptors upon exposure to drug candidates. thermofisher.com These functional assays allow for the measurement of receptor activation or inhibition and can be used to determine a compound's potency and selectivity. thermofisher.com
Membrane Preparation Studies for Ligand-Receptor Interaction Kinetics
Membrane preparations, which are fractions of cells containing a high concentration of the target receptor, are invaluable for studying the kinetics of ligand-receptor interactions in a simplified, cell-free system. These studies provide detailed information on the rates of association (kon) and dissociation (koff) of this compound with the D2 receptor.
The kinetics of ligand-receptor interactions can be complex, with factors such as temperature influencing the rates of association and dissociation. nih.gov For example, the association rate constant can increase with temperature, while ligand internalization is often blocked at lower temperatures. nih.gov The dissociation of a ligand can also be heterogeneous, depending on the duration of association and the temperature. nih.gov
The interaction between a ligand and its receptor can be described by parameters such as angular specificity and strength, which can be tuned to model different ligand-receptor pairs. plos.org These models can capture key features of ligand-receptor kinetics, including the diffusion dependence of affinity and dissociation rates. plos.org
Development and Application of Advanced Cellular Models for Pathway Analysis
To gain a deeper understanding of the cellular pathways modulated by this compound, more complex and physiologically relevant cellular models are employed. These advanced models can include primary neurons, co-culture systems, and three-dimensional (3D) organoids, which better recapitulate the in vivo environment.
The development of these models allows for the investigation of how this compound affects not just the D2 receptor, but also the intricate network of downstream signaling cascades. This can involve analyzing changes in protein phosphorylation, gene expression, and other cellular processes. The use of techniques like high-content imaging and transcriptomics in these advanced models can provide a comprehensive view of the compound's cellular effects.
Design of Robust In Vivo Animal Studies for this compound
Following in vitro characterization, in vivo animal studies are essential to evaluate the effects of this compound in a whole-organism context. nih.gov The goal of these preclinical studies is to generate evidence to support the decision to proceed to clinical trials. nih.gov
Strategic Selection of Appropriate Animal Models and Species for Research Objectives
The choice of animal model is critical and depends on the specific research question. For studying the effects of a dopamine D2 agonist like this compound, rodent models, such as mice and rats, are commonly used. nih.gov These models are well-characterized and allow for the assessment of behaviors relevant to neuropsychiatric and neurological disorders where dopamine signaling is implicated.
For example, to estimate the synaptic concentration of dopamine in the mouse striatum, researchers have used [3H]this compound in vivo. nih.govscite.ai By observing the competition between synaptic dopamine and the injected radiolabeled agonist, it's possible to calculate changes in synaptic dopamine concentration. nih.govscite.ai
The selection of a particular strain of animal can also be important, as different strains can exhibit different behavioral and physiological responses.
Methodological Design to Minimize Bias and Enhance Reproducibility in Animal Experiments
Ensuring the reproducibility of animal studies is a major challenge in preclinical research. plos.orgresearchgate.net Several methodological strategies can be implemented to minimize bias and enhance the reliability of findings.
Standardization and Heterogenization:
While rigorous standardization of experimental conditions (e.g., age, housing, and experimenter) is a common approach to reduce variability, there is a growing recognition that this can limit the generalizability of the results. plos.org An alternative strategy is systematic heterogenization, where biological variation is deliberately introduced into the study design. eurekalert.org This can include using multiple experimenters or splitting an experiment into several "mini-experiments" conducted at different times. plos.orgnih.gov
Blinding and Randomization:
To mitigate experimenter bias, it is crucial to blind the investigators to the treatment allocation. Randomization of animals to different treatment groups helps to ensure that any observed effects are due to the intervention and not to systematic differences between the groups.
Statistical Power and Reporting:
Studies should be adequately powered to detect meaningful effects. The application of appropriate statistical methods and complete, transparent reporting of all findings are essential for the scientific community to evaluate the research. aai.org
Sandoz, as a company, is committed to minimizing the use of animals in research and adheres to the "3R" principles of Replacement, Reduction, and Refinement. sandoz.com When animal studies are necessary, they are conducted under high ethical and scientific standards. sandoz.com
Comprehensive Reporting of Baseline Data and Dose-Response Relationships in Preclinical Models
In preclinical research, establishing a clear dose-response relationship is fundamental to understanding a compound's pharmacological profile. nih.govnih.gov For a research tool like this compound, this involves determining the concentrations at which it effectively labels target receptors without producing confounding pharmacological effects. Studies typically use tracer doses of the radiolabeled form, [3H]205-501, which are low enough to not significantly occupy the receptor population, allowing for the detection of competition from endogenous neurotransmitters or other administered compounds. colab.wsresearchgate.net
Comprehensive reporting requires detailing baseline physiological and neurochemical data before the administration of the compound. This allows researchers to attribute observed changes directly to the experimental manipulation. The relationship between the administered dose of a compound and the measured response is often non-linear, and characterizing this relationship is essential for interpreting results accurately. nih.gov For example, in studies using this compound, it is crucial to establish a dose that provides a stable and detectable signal for receptor binding.
Interactive Table: Conceptual Dose-Response for a Radioligand This table illustrates the type of data collected to determine the optimal concentration for a radioligand like [3H]205-501 in a preclinical model. The goal is to find a concentration that provides a high specific binding signal with low non-specific binding.
| Radioligand Concentration (nM) | Total Binding (cpm) | Non-Specific Binding (cpm) | Specific Binding (cpm) | Signal-to-Noise Ratio |
| 0.1 | 500 | 50 | 450 | 9.0 |
| 0.5 | 2200 | 250 | 1950 | 7.8 |
| 1.0 | 4000 | 500 | 3500 | 7.0 |
| 2.0 | 6500 | 1000 | 5500 | 5.5 |
| 5.0 | 9000 | 2500 | 6500 | 2.6 |
Note: Data is conceptual and for illustrative purposes.
Methodologies for Verification of Target Engagement In Vivo
Verifying that a compound engages its intended biological target within a living organism is a critical step in preclinical research. nih.govnih.gov For this compound, which is a selective dopamine D2 receptor agonist, target engagement is primarily verified using its radiolabeled form, [3H]205-501. colab.wsjneurosci.org
One key methodology is in vitro autoradiography on brain sections. jneurosci.org In this technique, brain tissue from a preclinical model, such as a rat, is sectioned and incubated with [3H]205-502 (a related high-affinity D2 agonist), which binds to D2 receptors. The specificity of this binding is confirmed by demonstrating that it is inhibited by known D2 agents but not by agents for other receptors. jneurosci.org This method allows for the precise localization of D2 receptors in various brain regions. jneurosci.org Studies have identified high densities of D2 receptors in the caudate-putamen, nucleus accumbens, olfactory tubercle, and substantia nigra using this approach. jneurosci.org
Another method involves direct in vivo administration of the radiotracer, followed by ex vivo analysis of brain tissue to measure the amount of bound ligand. nih.gov These approaches confirm that the compound reaches its target in the central nervous system and interacts with it as expected. pelagobio.com
Interactive Table: Regional D2 Receptor Density Visualized with a D2-Agonist Radioligand The following table summarizes findings on the distribution of dopamine D2 receptors in the rat brain as determined by autoradiography, a key method for verifying target engagement. jneurosci.org
| Brain Region | D2 Receptor Density |
| Caudate-Putamen | High |
| Nucleus Accumbens | High |
| Olfactory Tubercle | High |
| Substantia Nigra | High |
| Glomerular Layer of Olfactory Bulb | High |
| Lateral Septum | High |
| Islands of Calleja | High |
Source: Adapted from research using 3H-205-502 for autoradiographic visualization. jneurosci.org
Strategies for Replication Across Multiple Animal Models, Species, and Independent Studies
The ability to replicate findings is a cornerstone of scientific validity. For this compound, this involves strategies to ensure that its observed effects are consistent and not an artifact of a specific experimental setup. Replication is pursued across multiple levels, including different animal models, species, and by independent research groups.
Research on this compound and related compounds has utilized both mice and rats, two common species in neuroscience research. colab.wsnih.gov Furthermore, the compound has been studied in various animal models that represent different states of the dopaminergic system. These include neurologically normal animals, as well as models where dopamine neurons are inhibited (e.g., via gamma-butyrolactone (B3396035) treatment) or lesioned (e.g., via 6-hydroxydopamine), demonstrating the compound's utility under different physiological and pathological conditions. colab.wsnih.gov The consistent finding that this compound acts as a D2 receptor agonist across these varied contexts strengthens confidence in its mechanism of action. colab.wsnih.govresearchgate.net Independent studies confirming the utility of [3H]205-501 as a selective D2 radioligand further contribute to the robustness of the findings. colab.wsnih.gov
Methodologies for Assessing Synaptic Neurotransmitter Dynamics and Receptor Agonist Binding In Vivo
This compound is a valuable tool for assessing the dynamics of neurotransmitters, particularly dopamine, at the synapse. colab.wsnih.gov A primary methodology is the in vivo receptor binding competition assay. colab.ws In this paradigm, a tracer dose of [3H]this compound is administered to an animal, typically a mouse. colab.ws The amount of [3H]205-501 that binds to D2 receptors is then measured. Because endogenous dopamine also binds to D2 receptors, a change in the synaptic concentration of dopamine will lead to a corresponding change in the binding of [3H]205-501. colab.wsresearchgate.net
For example, by inhibiting the firing of dopaminergic neurons, which reduces the amount of synaptic dopamine, researchers observed an increase in the binding of [3H]this compound. colab.ws This allowed for the calculation of the resting synaptic dopamine concentration. colab.ws Conversely, this method can be used to measure how other drugs alter dopamine levels by observing their effect on [3H]205-501 binding. colab.ws
These binding studies are often complemented by techniques that measure neurotransmitter release more directly, such as fast-scan cyclic voltammetry (FSCV), which offers real-time measurement of dopamine concentration changes. researchgate.net The combination of these methods provides a powerful approach to understanding synaptic function. Additionally, in vitro displacement assays using rat striatal slices are used to determine the binding affinities of new compounds by measuring their ability to displace [3H]205-501 from D2 receptors. nih.gov
Interactive Table: In Vivo Dopamine Competition Assay Using [3H]this compound This table presents findings from a study that used [3H]this compound to estimate the change in synaptic dopamine concentration in the mouse striatum. colab.ws
| Experimental Condition | Effect on Dopaminergic Firing | Observed Change in [3H]this compound Binding | Calculated Decrease in Synaptic Dopamine (DA) |
| Administration of Gamma-Butyrolactone (GBL) | Inhibition | Increased | 55 +/- 2 nM |
Source: Adapted from research in the mouse striatum. colab.ws
Ethical Considerations and Best Practices in Preclinical Animal Research for this compound
Ethical conduct in animal research is paramount and is guided by principles designed to ensure animal welfare while advancing scientific knowledge. nih.govlindushealth.com All research involving this compound must adhere to strict ethical guidelines and best practices.
Adherence to the 3R Principles: Replacement, Reduction, and Refinement
The 3R principles provide a foundational framework for the ethical use of animals in scientific research. mdpi.com Sandoz, as a company, has stated its commitment to these principles. sandoz.com
Replacement refers to the use of non-animal methods wherever possible. This involves using alternative methodologies to achieve research objectives without conducting experiments on live animals. norecopa.no
Reduction focuses on minimizing the number of animals used in experiments while still obtaining robust and statistically significant data. norecopa.no This can be achieved through efficient experimental design and the use of sensitive measurement techniques that provide more information from each animal. norecopa.no
Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. nih.gov This includes using less invasive techniques, providing appropriate housing and care, and establishing humane endpoints for studies. nih.gov
In the context of this compound research, adherence to the 3Rs means carefully designing studies to use the minimum number of animals necessary and employing refined techniques, such as in vitro tissue studies where applicable, to reduce reliance on whole-animal experiments. sandoz.comnih.gov
Exploration and Development of Alternative Research Methodologies (e.g., in silico, in vitro) to Reduce Animal Use
In line with the principle of Replacement, the pharmaceutical industry actively seeks to develop and validate alternative research methods that can reduce or replace animal testing. abpi.org.uknih.gov These are often referred to as New Approach Methodologies (NAMs). europa.eu
For a compound like this compound, several alternatives to whole-animal studies are employed:
In vitro methods: These are a cornerstone of preclinical research. Studies on this compound have utilized in vitro binding assays on isolated brain tissue slices from rats. nih.gov This allows for the characterization of receptor binding properties without requiring a large number of live animals for every experiment. Autoradiography on post-mortem tissue sections is another example of an in vitro technique that provides valuable data on target engagement. jneurosci.org
In silico methods: Computer modeling and simulation represent a growing area of alternative methodologies. sandoz.com While specific in silico studies for this compound are not detailed in the provided context, this approach can be used to predict a compound's binding affinity, model its interaction with a receptor, and simulate its pharmacokinetic properties, thereby guiding and reducing the scope of subsequent in vivo testing.
These alternative methods are crucial for building confidence in a compound's profile, which can reduce the number of animal studies needed later in development. abpi.org.uk The regulatory acceptance of these NAMs is an ongoing process aimed at further embedding the 3Rs into drug discovery and development. europa.eu
Translational Challenges and Opportunities for this compound Research
The translation of preclinical findings into further research and potential clinical applications is a critical step in drug discovery and development. For the compound this compound, a selective dopamine D2 receptor agonist, navigating the translational landscape requires robust preclinical research methodologies and a clear understanding of the challenges and opportunities inherent in moving from laboratory models to more complex biological systems.
Methodologies for Bridging In Vitro and In Vivo Findings
A significant challenge in translational neuroscience is correlating data from controlled in vitro environments, such as tissue preparations, with the dynamic and complex milieu of a living organism (in vivo). Research on this compound has exemplified a powerful methodology to bridge this gap by using data from one domain to make quantitative predictions in the other.
One key approach involves using radiolabeled this compound ([3H]205-501) to link receptor binding affinity with physiological neurotransmitter concentrations. colab.wsnih.govscite.ai A pivotal study estimated the synaptic concentration of dopamine in the mouse striatum by creating a competitive environment between endogenously released dopamine and intravenously administered [3H]this compound. colab.wsnih.govscite.ai The foundation of this method was the in vitro determination of the inhibitor constant (K_i) for dopamine, which quantifies its ability to inhibit the binding of [3H]this compound to D2 receptors in tissue preparations. colab.wsnih.gov This in vitro constant was then used as a calibration tool to interpret the changes in [3H]this compound binding observed in vivo when physiological dopamine levels were manipulated by other pharmacological agents. colab.wsnih.govscite.ai
For example, when the firing of dopaminergic neurons was inhibited with gamma-butyrolactone (GBL), the in vivo binding of [3H]this compound increased. colab.wsnih.govscite.ai This increase was interpreted as a decrease in competition from synaptic dopamine. Using the in vitro K_i value, researchers calculated that this corresponded to a decrease in the synaptic dopamine concentration of approximately 55 ± 2 nM, providing an estimate of the normal synaptic dopamine concentration in the mouse striatum. colab.wsnih.govscite.ai This technique directly leverages a precise in vitro measurement to quantify a dynamic in vivo parameter that is otherwise difficult to measure directly.
This integrated approach demonstrates a robust methodology for validating the relationship between receptor occupancy and endogenous ligand concentration, providing a quantitative bridge between laboratory bench findings and physiological processes in a living system.
| Parameter | Methodology | Species/Model | Finding | Reference |
|---|---|---|---|---|
| In Vitro Binding Affinity | Radioligand binding assay competition with dopamine. | Mouse striatum tissue | Determination of the inhibitor constant (K_i) for dopamine against [3H]this compound. | colab.wsnih.gov |
| In Vivo Receptor Occupancy | Intravenous injection of tracer doses of [3H]this compound. | Mouse | Measured changes in radioligand binding in the striatum following pharmacological manipulation (e.g., with GBL). | colab.wsnih.govscite.ai |
| Bridged Finding | Calculation using the in vitro K_i to interpret in vivo binding changes. | Mouse | Estimated the synaptic dopamine concentration to be approximately 55 nM. | colab.wsnih.govscite.ai |
Addressing Species-Specific Differences in Pharmacological Responses and Their Implications for Research Design
Preclinical research for this compound has been conducted in multiple species, primarily rats and mice, which is standard practice to build a comprehensive pharmacological profile. colab.wsnih.govjneurosci.org While the compound acts as a dopamine D2 agonist in these species, the specific experimental applications have differed, highlighting the need for research designs that account for inter-species variations.
In mice, this compound has been instrumental in dynamic studies of neurotransmitter release. colab.wsnih.govscite.ai Its use as a competitive radioligand allowed for the quantitative estimation of synaptic dopamine concentrations, a functional output of the dopaminergic system. colab.wsnih.govscite.ai In contrast, research in rats has utilized [3H]205-502, a closely related analog, for in vitro autoradiography to map the anatomical distribution of dopamine D2 receptors across different brain regions. jneurosci.org This work provided a static, high-resolution visualization of D2 receptor localization in areas such as the caudate-putamen, nucleus accumbens, and substantia nigra. jneurosci.org
The use of this compound and its analogs in different species for distinct but complementary research goals underscores a key aspect of translational science: the choice of animal model is often tailored to the specific question being asked. Although the available literature does not focus on detailing direct comparative differences in the pharmacological response to this compound between mice and rats, the differing applications imply a crucial consideration for research design. Researchers must anticipate potential species-specific differences in pharmacokinetics (how the animal's body processes the compound) and pharmacodynamics (how the compound affects the animal's body). These differences can influence the interpretation of results and their extrapolation to other species, including humans. Therefore, a thorough characterization in each selected species is essential for building a reliable translational data package.
| Species | Experimental Application of this compound / Analog | Research Goal | Reference |
|---|---|---|---|
| Mouse | In vivo competitive binding studies with [3H]this compound. | To quantify dynamic changes in synaptic dopamine concentration. | colab.wsnih.govscite.ai |
| Rat | In vitro autoradiography using the analog [3H]205-502. | To map the anatomical distribution of dopamine D2 receptors in the brain. | jneurosci.org |
| Rat | Used as a reference D2-selective radioligand ([3H]205-501) in binding assays to characterize other novel compounds. | To determine the D2 receptor binding affinity of new chemical entities. | nih.gov |
Strategic Approaches to Enhance Translational Success from Preclinical Studies to Further Research
Enhancing the translational success of a compound like this compound relies on strategic preclinical development. The research surrounding this compound illustrates several key approaches that bolster the potential for its findings to be translated into further, more advanced stages of research.
A primary strategy demonstrated by this compound is the development and use of a highly selective pharmacological tool. colab.wsjneurosci.org this compound is characterized as a ligand with high affinity and selectivity for the dopamine D2 receptor subtype, with little interaction with D1 receptors. colab.ws This selectivity is paramount for translational success because it allows researchers to dissect the specific contribution of the D2 receptor to complex physiological and behavioral processes, without the confounding effects of activating other receptor subtypes. By isolating the effects of D2 receptor agonism in preclinical models, researchers can build a strong, mechanistically-driven hypothesis about the receptor's role in a particular function or pathology. This provides a clearer rationale for pursuing D2-selective agents in subsequent research.
Another crucial strategic approach is the establishment of a clear link between target engagement and a functional biomarker. The methodology of using [3H]this compound to measure synaptic dopamine levels serves as an example of this. colab.wsnih.gov It demonstrates that binding to the D2 receptor (target engagement) can be quantitatively correlated with a change in a key physiological parameter (functional biomarker). Establishing such relationships in preclinical studies is vital for translation, as it provides a potential method for assessing a compound's activity in later-stage research, where direct measurement of a clinical outcome may be more complex.
Finally, utilizing the compound across different types of preclinical studies—from in vitro binding assays and tissue slice preparations to in vivo behavioral and physiological experiments in different species—creates a comprehensive and robust data package. colab.wsnih.govjneurosci.org This multi-pronged approach helps to validate the compound's mechanism of action across various experimental contexts, increasing confidence in the preclinical findings and strengthening the foundation for any future translational efforts.
Advanced Research Methodologies and Data Synthesis for Sandoz 205 501
The study of the experimental compound Sandoz 205-501, also known as Dotarizine, benefits from advanced research methodologies that can elucidate its complex pharmacological profile. iiab.mewikipedia.org These methods move beyond traditional single-target analysis to embrace a more holistic understanding of the drug's interactions within biological systems.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Sandoz 205-501?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of the question. For pharmacological studies, integrate the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to specify variables such as dosage, biological targets, and observed effects. Systematic reviews and scoping studies (e.g., Arksey & O’Malley’s framework) can identify gaps in existing literature .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodological Answer :
Detailed Protocols : Document materials (e.g., compound purity, solvent systems) and equipment specifications (e.g., HPLC calibration) to enable replication .
Controls : Include positive/negative controls and blinded assays to minimize bias.
Supplementary Data : Provide raw datasets and instrumental parameters in supplementary materials, as recommended for chemical research .
Q. How to select appropriate data collection methods for pharmacokinetic studies of this compound?
- Methodological Answer :
- Primary Data : Use validated questionnaires or structured interviews (with Likert scales for subjective outcomes) to capture patient or animal model responses. Ensure questions align with the research objective and avoid ambiguity .
- Secondary Data : Leverage existing datasets (e.g., clinical trial registries) but verify their representativeness and ethical compliance .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer :
Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., metabolic differences between models) .
Sensitivity Analysis : Test assumptions in computational models (e.g., pharmacokinetic simulations) against empirical results .
Cross-Validation : Replicate experiments using alternative methodologies (e.g., microdialysis vs. plasma sampling) to isolate technical artifacts .
Q. What advanced statistical methods are suitable for dose-response analysis of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics .
- Bayesian Inference : Incorporate prior knowledge (e.g., toxicity thresholds) to refine parameter estimates in small-sample studies .
- Multivariate Analysis : Apply PCA or cluster analysis to identify subgroups with divergent responses .
Q. How to integrate omics data (e.g., transcriptomics, proteomics) into mechanistic studies of this compound?
- Methodological Answer :
Data Harmonization : Use standardized ontologies (e.g., Gene Ontology) to align heterogeneous datasets .
Pathway Analysis : Tools like STRING or KEGG mapper can link compound effects to biological networks. Validate findings with targeted assays (e.g., siRNA knockdown) .
Machine Learning : Train models on high-dimensional data to predict off-target interactions or optimize dosing regimens .
Methodological Best Practices
- Ethical Compliance : Obtain informed consent for human studies and adhere to ARRIVE guidelines for animal research .
- Data Presentation : Include processed data critical to conclusions in the main text; relegate raw data to appendices .
- Literature Review : Conduct scoping reviews to map evidence gaps before designing new experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
